molecular formula C11H12N2O7 B3157735 Ethyl (2-methyl-4,6-dinitrophenoxy)acetate CAS No. 85196-34-5

Ethyl (2-methyl-4,6-dinitrophenoxy)acetate

Cat. No.: B3157735
CAS No.: 85196-34-5
M. Wt: 284.22 g/mol
InChI Key: FLYTYTLSOFMQGG-UHFFFAOYSA-N
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Description

Ethyl (2-methyl-4,6-dinitrophenoxy)acetate is an organic compound with the molecular formula C11H12N2O7. It is known for its distinctive structure, which includes a phenoxy group substituted with nitro groups at the 4 and 6 positions, and an ethyl acetate moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-methyl-4,6-dinitrophenoxy)acetate typically involves the nitration of 2-methylphenol followed by esterification. The nitration process introduces nitro groups at the 4 and 6 positions of the phenol ring. This is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting dinitrophenol is then reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and esterification steps are carefully monitored to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-methyl-4,6-dinitrophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the nitro groups act as electron-withdrawing groups, making the aromatic ring more susceptible to nucleophilic attack.

    Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: 2-methyl-4,6-diaminophenoxyacetate.

    Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

    Hydrolysis: 2-methyl-4,6-dinitrophenol and ethanol.

Scientific Research Applications

Ethyl (2-methyl-4,6-dinitrophenoxy)acetate is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl (2-methyl-4,6-dinitrophenoxy)acetate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The nitro groups enhance its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Ethyl (2-methyl-4,6-dinitrophenoxy)acetate can be compared with other similar compounds such as:

    Ethyl (2-methoxy-4,6-dinitrophenoxy)acetate: Similar structure but with a methoxy group instead of a methyl group, leading to different reactivity and applications.

    Ethyl (2-chloro-4,6-dinitrophenoxy)acetate: Contains a chloro group, which further increases its electrophilicity and potential for different substitution reactions.

    Ethyl (2-methyl-4,6-diaminophenoxy)acetate: The reduced form with amino groups, which has different biological and chemical properties.

These comparisons highlight the unique properties of this compound, such as its specific reactivity patterns and applications in various research fields.

Properties

IUPAC Name

ethyl 2-(2-methyl-4,6-dinitrophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O7/c1-3-19-10(14)6-20-11-7(2)4-8(12(15)16)5-9(11)13(17)18/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYTYTLSOFMQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1C)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401256062
Record name Ethyl 2-(2-methyl-4,6-dinitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85196-34-5
Record name Ethyl 2-(2-methyl-4,6-dinitrophenoxy)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85196-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(2-methyl-4,6-dinitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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